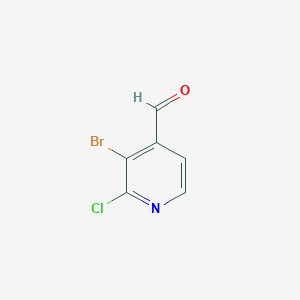
3-ブロモ-2-クロロピリジン-4-カルボキシアルデヒド
概要
説明
3-Bromo-2-chloropyridine-4-carboxaldehyde: is a halogenated pyridine derivative with the molecular formula C6H3BrClNO . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an aldehyde functional group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
科学的研究の応用
Chemistry: 3-Bromo-2-chloropyridine-4-carboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds .
Industry: In the industrial sector, 3-Bromo-2-chloropyridine-4-carboxaldehyde is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .
作用機序
Target of Action
Compounds similar to “3-Bromo-2-chloropyridine-4-carboxaldehyde” are often used as intermediates in organic synthesis . They can be used to synthesize a variety of other compounds, serving as a key component in the creation of complex molecules for pharmaceuticals, agrochemicals, and functional materials .
Mode of Action
As a chemical intermediate, “3-Bromo-2-chloropyridine-4-carboxaldehyde” would interact with other compounds in a chemical reaction. The specifics of this interaction would depend on the reaction conditions and the other compounds present .
Biochemical Pathways
The exact biochemical pathways affected by “3-Bromo-2-chloropyridine-4-carboxaldehyde” would depend on the specific compounds it is used to synthesize .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-Bromo-2-chloropyridine-4-carboxaldehyde” would depend on its chemical structure and the specific context in which it is used .
Result of Action
As an intermediate in chemical reactions, the primary result of the action of “3-Bromo-2-chloropyridine-4-carboxaldehyde” would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of “3-Bromo-2-chloropyridine-4-carboxaldehyde” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloropyridine-4-carboxaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chloropyridine-4-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods: Industrial production of 3-Bromo-2-chloropyridine-4-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or column chromatography to remove any impurities .
化学反応の分析
Types of Reactions: 3-Bromo-2-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 3-Bromo-2-chloropyridine-4-carboxylic acid.
Reduction: Formation of 3-Bromo-2-chloropyridine-4-methanol.
類似化合物との比較
- 2-Bromo-4-chloropyridine-3-carboxaldehyde
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 3-Bromo-4-pyridinecarboxaldehyde
- 2-Bromo-3-chloropyridine
Comparison: 3-Bromo-2-chloropyridine-4-carboxaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, along with the aldehyde group at the 4-position. This unique structure imparts distinct reactivity and properties compared to other halogenated pyridine derivatives. For example, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
特性
IUPAC Name |
3-bromo-2-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWZARYCXPQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


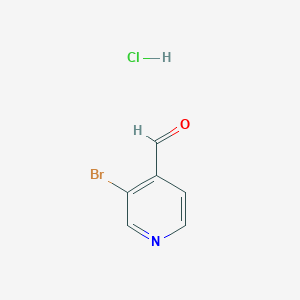
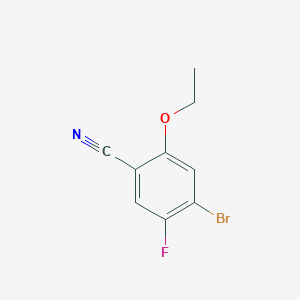
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
![4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE](/img/structure/B1378160.png)
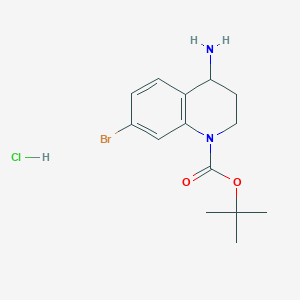
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)

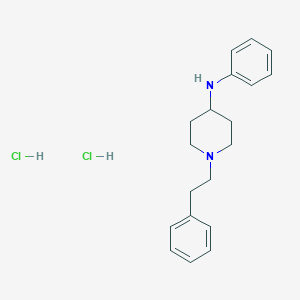
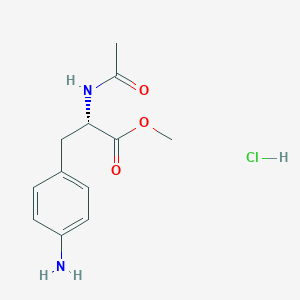


![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)
